REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH:8]=O)[CH2:3][CH2:2]1.N1CCCC1.O.C1(C)C=CC([S:22](O)(=O)=O)=CC=1.[S].[N:28]#[C:29][NH2:30]>>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[S:22][C:29]([NH2:30])=[N:28][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3,^3:26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1=CN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |